

2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,5-Triiodoimidazole

Cat. No.: B157059

[Get Quote](#)

Application Note: 2,4,5-Triiodoimidazole in Radiochemistry

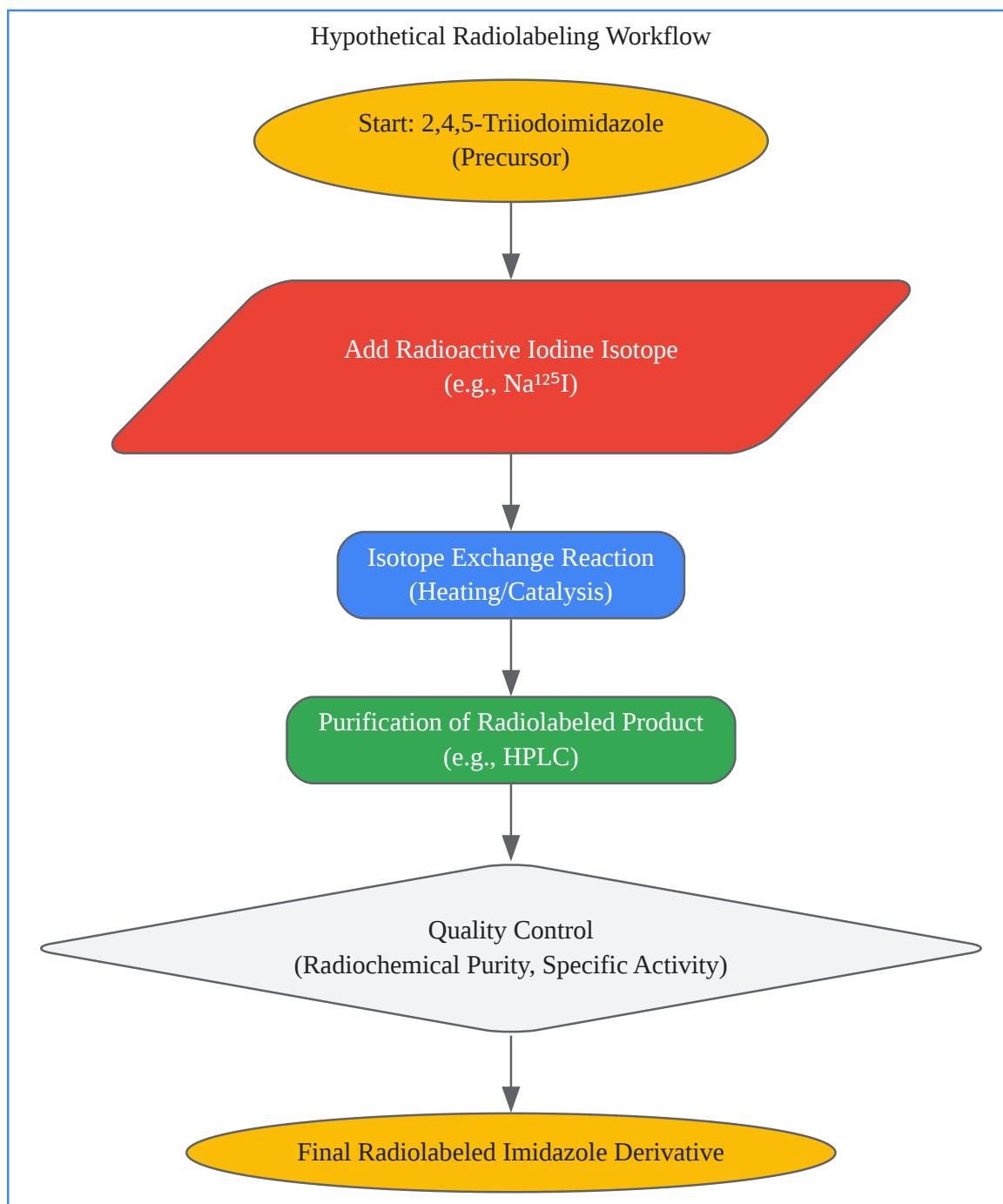
Introduction

2,4,5-Triiodo-1H-imidazole is a halogenated derivative of imidazole, characterized by the presence of three iodine atoms at the 2, 4, and 5 positions of the imidazole ring.^{[1][2]} This compound is a stable, solid substance at room temperature.^[1] Its highly iodinated structure makes it a subject of interest in medicinal chemistry and materials science, where its iodine content could theoretically be leveraged for radio-labeling applications.^[1]

This document provides an overview of the potential, though not currently established, use of **2,4,5-triiodoimidazole** as a reagent for radiolabeling with iodine isotopes. It is intended for researchers, scientists, and drug development professionals interested in novel radiolabeling methodologies.

Chemical Properties of 2,4,5-Triiodo-1H-imidazole

A summary of the key chemical properties of 2,4,5-triiodo-1H-imidazole is presented in Table 1.


Property	Value	Reference
CAS Number	1746-25-4	[3]
Molecular Formula	C ₃ H ₁₃ N ₂	[2]
Molecular Weight	445.77 g/mol	[3]
Appearance	Solid	[1]
Structure	Imidazole ring substituted with three iodine atoms	[1]

Theoretical Application in Radiolabeling

The core concept behind using **2,4,5-triiodoimidazole** for radiolabeling would involve an iodine isotope exchange reaction. In this hypothetical scenario, one or more of the stable iodine atoms on the imidazole ring would be replaced by a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I.

The general principle of iodine isotope exchange is a known method in radiochemistry.[4] It typically involves heating the iodinated precursor compound in the presence of a radioactive iodide salt. The efficiency of the exchange can be influenced by factors such as temperature, reaction time, and the presence of catalysts.

A proposed workflow for such a radiolabeling process is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for radiolabeling using **2,4,5-triiodoimidazole** via isotope exchange.

Experimental Protocols (Hypothetical)

Please note: The following protocols are hypothetical and based on general principles of iodine isotope exchange reactions. They have not been validated for **2,4,5-triiodoimidazole** and would require significant optimization and validation.

Objective: To perform an iodine isotope exchange reaction to radiolabel **2,4,5-triiodoimidazole** with Iodine-125.

Materials:

- 2,4,5-Triiodo-1H-imidazole
- Sodium Iodide [^{125}I]
- Anhydrous ethanol
- Reaction vial (sealed)
- Heating block or oil bath
- High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
- Thin-Layer Chromatography (TLC) system

Protocol 1: Thermal Isotope Exchange

- Dissolve a known quantity of **2,4,5-triiodoimidazole** in anhydrous ethanol in a sealed reaction vial.
- Add the desired amount of Sodium Iodide [^{125}I] solution to the vial.
- Seal the vial tightly and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 30-60 minutes).
- After cooling, analyze an aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical yield.

- Purify the radiolabeled product using preparative HPLC.
- Perform quality control on the purified product to determine radiochemical purity and specific activity.

Protocol 2: Catalyst-Assisted Isotope Exchange

- Follow steps 1 and 2 from Protocol 1.
- Add a suitable catalyst, such as a copper(I) or copper(II) salt, to the reaction mixture. Halogen exchange reactions are sometimes catalyzed by copper salts.^[4]
- Proceed with steps 3-6 from Protocol 1, potentially at a lower temperature or for a shorter duration due to the presence of the catalyst.

Challenges and Considerations

Despite the theoretical potential, there is a notable absence of published literature demonstrating the use of **2,4,5-triiodoimidazole** as a radiolabeling reagent. Several factors may contribute to this:

- Reactivity and Stability: The stability of the C-I bonds on the imidazole ring under the conditions required for isotope exchange is a critical factor. If the bonds are too stable, the exchange will not proceed efficiently. Conversely, if the molecule is unstable under these conditions, it may lead to decomposition and a low yield of the desired product.
- Competing Reactions: The presence of three iodine atoms could lead to a mixture of mono-, di-, and tri-radiolabeled products, which would be challenging to separate and characterize.
- Specific Activity: Achieving high specific activity through isotope exchange can be difficult, as it requires separating the radiolabeled compound from the unreacted, non-radioactive precursor.
- Alternative Methods: More established and efficient methods for radioiodination exist, such as the use of organotin or organoboron precursors, which offer better control over the position of the radiolabel and often result in higher radiochemical yields and specific activities.

Conclusion

While **2,4,5-triiodoimidazole** possesses a structure that theoretically lends itself to radioiodination via isotope exchange, there is currently no documented evidence of its successful application for this purpose. The information presented here is based on general radiochemical principles and should be considered a conceptual framework rather than an established methodology. Researchers interested in exploring this compound for radiolabeling would need to undertake significant foundational research to develop and validate a viable protocol. The lack of existing data suggests that other, more reliable methods for radioiodination are currently favored in the field of radiopharmacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1746-25-4: 2,4,5-Triiodo-1H-imidazole | CymitQuimica [cymitquimica.com]
- 2. 2,4,5-Triiodo-1H-imidazole | C3H13N2 | CID 74459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157059#2-4-5-triiodoimidazole-as-a-reagent-for-radiolabeling-with-iodine-isotopes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com